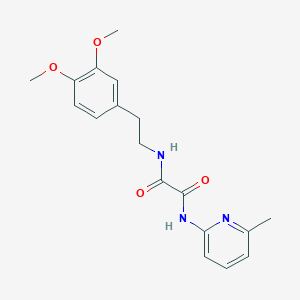

N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-12-5-4-6-16(20-12)21-18(23)17(22)19-10-9-13-7-8-14(24-2)15(11-13)25-3/h4-8,11H,9-10H2,1-3H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAQZNPZTZBMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative and the pyridine derivative. These intermediates are then coupled using oxalyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced phenethylamine derivatives.

Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound serves as a probe to study enzyme-substrate interactions and receptor binding assays. Its structural complexity makes it a valuable tool in understanding biological pathways.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent or in the treatment of neurological disorders. Ongoing research aims to explore its efficacy and safety in clinical settings.

Industry: In the chemical industry, this compound is utilized in the synthesis of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide exerts its effects involves interactions with specific molecular targets. The phenethyl group may interact with enzymes or receptors, while the pyridine ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Position and Activity: Methoxy Groups: Shifting methoxy groups from 2,4 (S336) to 3,4 (target compound) may alter receptor binding. For example, S336’s 2,4-dimethoxybenzyl group optimizes interactions with the umami receptor hTAS1R1/hTAS1R3 , while 3,4-dimethoxy substitution could enhance metabolic stability due to steric protection of the amide bond . Pyridine Methylation: The 6-methyl group on the pyridine ring in the target compound may reduce first-pass metabolism compared to non-methylated analogs (e.g., No. 2225), as methyl groups often hinder oxidative degradation .

Metabolic Pathways: Oxalamides generally undergo rapid hepatic metabolism. For example, No. 1768 (structurally similar to S336) is metabolized via oxidation and glucuronidation without amide hydrolysis . The target compound’s 3,4-dimethoxy and 6-methyl groups likely direct metabolism toward O-demethylation and aromatic hydroxylation, as seen in related dimethoxybenzyl derivatives .

While data for the target compound are lacking, its structural similarity to S336 implies comparable safety, pending toxicological validation.

Functional Divergence: Antiviral oxalamides (e.g., Compound 14) prioritize halogenated aryl groups (e.g., 4-chlorophenyl) and heterocycles (thiazole) for targeting viral entry proteins . In contrast, flavoring oxalamides (e.g., S336, No. 2225) rely on dimethoxybenzyl and pyridyl groups for taste receptor activation .

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a complex organic compound with significant potential in various biological applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a phenethyl group with methoxy substituents and a pyridine ring, contributing to its diverse biological activities. The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide. Its molecular formula is C18H21N3O4, and it has a molecular weight of 345.38 g/mol.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The phenethyl group may interact with various enzymes, influencing metabolic pathways.

- Receptor Binding : The pyridine moiety can form coordination complexes with metal ions, modulating receptor activities.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.

1. Pharmacological Applications

Research indicates that this compound exhibits promising pharmacological properties:

- Anti-inflammatory : In vitro studies have shown that this compound can reduce the production of inflammatory mediators in cell cultures.

- Neuroprotective Effects : Animal models suggest potential benefits in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.

2. Toxicological Studies

A comprehensive evaluation of the compound's safety profile is essential:

- Acute Toxicity : Initial toxicity assessments indicate low acute toxicity in rodent models.

- Long-term Effects : Ongoing studies are required to evaluate chronic exposure effects and potential carcinogenicity.

Table 1: Summary of Key Studies on this compound

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Study A | Evaluate anti-inflammatory effects | In vitro assays | Significant reduction in IL-6 levels |

| Study B | Assess neuroprotective properties | Rodent model | Improved cognitive function post-treatment |

| Study C | Toxicological assessment | Long-term exposure study | No significant adverse effects observed |

Case Study Insights

- Anti-inflammatory Activity : A study demonstrated that treatment with this compound led to a marked decrease in cytokine levels associated with inflammation in cultured macrophages.

- Neuroprotection : In a rat model of Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved behavioral outcomes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.